4-(3,4-Dimethyl-1-piperazinyl)piperidine

Description

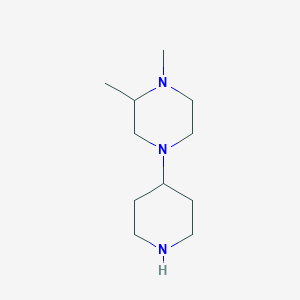

4-(3,4-Dimethyl-1-piperazinyl)piperidine is a bicyclic amine compound featuring a piperidine core substituted with a 3,4-dimethylpiperazine moiety. This structural motif combines the conformational flexibility of piperidine with the hydrogen-bonding and steric properties imparted by the dimethylated piperazine ring. The compound’s dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1,2-dimethyl-4-piperidin-4-ylpiperazine |

InChI |

InChI=1S/C11H23N3/c1-10-9-14(8-7-13(10)2)11-3-5-12-6-4-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

XNPDABLSLJPFQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 4-(3,4-Dimethyl-1-piperazinyl)piperidine lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Impact: The 3,4-dimethyl groups in the target compound likely enhance receptor selectivity compared to non-methylated analogs like AT-076 .

- Natural vs. Synthetic : Natural piperidines (e.g., from Piper nigrum) often feature complex acyl chains, while synthetic derivatives prioritize modular substituents for target-specific optimization .

Critical Analysis :

- Reductive Amination : Widely used for piperidine-piperazine hybrids (e.g., ), offering scalability.

- Borane Reduction : Effective for converting amides to amines but requires careful handling .

Implications for this compound :

- The dimethyl groups may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies (e.g., opioid or H3 antagonism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.